molecular formula C13H10N2O B348508 2-Phenyl-1H-benzo[d]imidazol-5-ol CAS No. 3925-93-7

2-Phenyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B348508
CAS No.: 3925-93-7
M. Wt: 210.23g/mol
InChI Key: KRFPGLOJAGPDAA-UHFFFAOYSA-N
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Description

2-Phenyl-1H-benzo[d]imidazol-5-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a phenyl group attached to the second position and a hydroxyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-benzo[d]imidazol-5-ol typically involves the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out under mild conditions in a solvent mixture, followed by purification steps involving washing with hexane and water . This method yields the desired benzimidazole derivative with high efficiency and purity.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for optimization, such as the use of continuous flow reactors to enhance reaction efficiency and product yield. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The hydroxyl group at the fifth position plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

2-Phenyl-1H-benzo[d]imidazol-5-ol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-phenyl-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFPGLOJAGPDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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